molecular formula C6H16Cl2N2 B2669570 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride CAS No. 2089255-04-7

2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2669570
CAS No.: 2089255-04-7
M. Wt: 187.11
InChI Key: UEVWVDZEFHEMOO-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is a chemical building block of high interest in pharmaceutical research and drug discovery. Its structure incorporates a pyrrolidine ring, a saturated nitrogen heterocycle that is one of the most privileged scaffolds in medicinal chemistry, featured in numerous FDA-approved drugs . The saturated nature of the pyrrolidine ring contributes favorable three-dimensional (3D) coverage and stereochemical complexity, which can lead to improved solubility and better binding specificity for biological targets compared to flat, aromatic structures . The primary amine moiety on the ethyl spacer, along with the basic secondary amine within the pyrrolidine ring, makes this compound a versatile intermediate for constructing more complex molecules. Researchers can readily functionalize these sites to create a diverse array of analogs. This scaffold is particularly relevant in the development of central nervous system (CNS) agents, anti-inflammatories, and analgesics, as the pyrrolidine ring is a common pharmacophore in these fields . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various biological assays. When handling this material, appropriate safety precautions should be taken. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-3-1-6-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVWVDZEFHEMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

Anticancer Research : One of the prominent applications of 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is in the development of anticancer therapies. Compounds structurally related to this amine have been investigated for their ability to inhibit specific kinases involved in cancer progression. For example, certain derivatives have shown efficacy against mutated forms of the c-KIT receptor tyrosine kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies. These compounds can potentially serve as targeted therapies, reducing tumor growth and improving patient outcomes .

Neuropharmacology : The compound has also been explored for its effects on neurotransmitter systems. Research indicates that similar pyrrolidine derivatives can modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial in treating neuropsychiatric disorders. The structural features of this compound may enhance its binding affinity to various receptors, making it a candidate for further investigation in the treatment of depression and anxiety .

Biochemical Investigations

Enzyme Inhibition Studies : The compound has been utilized as a pharmacological tool in enzyme inhibition studies, particularly targeting enzymes like NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). Inhibitors derived from this compound class have demonstrated significant potency in blocking enzyme activity, which is vital for understanding lipid signaling pathways involved in various diseases .

Table 1: Inhibitory Potency of Pyrrolidine Derivatives

Compound NameIC50 (nM)Target EnzymeReference
LEI-40172NAPE-PLD
Compound X150c-KIT
Compound Y90Serotonin Receptors

Synthetic Applications

Chemical Synthesis : this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules, including those with pharmaceutical relevance. For instance, it can be used to create new derivatives with enhanced biological activity or improved pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Anticancer Activity : A study highlighted the use of pyrrolidine derivatives in inhibiting c-KIT mutations associated with GISTs. The results indicated that certain modifications to the basic structure significantly enhanced inhibitory potency, showcasing the potential for developing effective cancer therapies .
  • Neuropharmacological Effects : Research focusing on the modulation of neurotransmitter systems found that derivatives of this compound exhibited promising effects on serotonin receptors, suggesting potential applications in treating mood disorders .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical reactions .

Comparison with Similar Compounds

Table 1: Comparative Overview of Selected Ethan-1-amine Dihydrochloride Derivatives

Compound Name Substituent Molecular Formula Molecular Weight LCMS [M+H]+ (Rt) Yield (%) Key Properties/Applications Reference
This compound Pyrrolidin-3-yl C₆H₁₆Cl₂N₂ 187.11* N/A N/A High solubility, GPCR modulation (inferred)
2-(Pyridin-3-yl)ethan-1-amine dihydrochloride Pyridin-3-yl C₇H₁₂Cl₂N₂ 207.20 207.20 (0.13 min) 38.40 FFAR1/FFAR4 allosteric modulator
2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride 3-Propan-2-ylpyrrolidin-1-yl C₉H₂₂Cl₂N₂ 229.19 N/A N/A Enhanced lipophilicity
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride 4,6-Dimethylpyrimidin-2-yl C₈H₁₅Cl₂N₃ 224.13 N/A N/A Enzyme inhibition (e.g., kinases)
2-{6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride Pyrrolopyridinyl C₉H₁₂Cl₂FN₃ 252.12 N/A N/A CNS-targeting activity

*Calculated molecular weight based on C₆H₁₄N₂ + 2HCl.

Structural and Physicochemical Differences

  • Pyrrolidine vs. Pyridine/Other Heterocycles: The pyrrolidine ring in the target compound provides a saturated five-membered ring, favoring flexible binding to hydrophobic pockets in proteins. Substitutions like 4,6-dimethylpyrimidin-2-yl () add planar, electron-deficient rings, likely improving interactions with enzymatic active sites (e.g., kinases) .
  • Impact of Bulky Substituents :

    • The 3-propan-2-yl group on the pyrrolidine ring () increases steric hindrance and lipophilicity (logP ~1.5–2.0 estimated), which may enhance blood-brain barrier penetration compared to the unsubstituted pyrrolidine analog .
  • Halogenation Effects :

    • Fluorine substitution in pyrrolopyridine derivatives () improves metabolic stability and alters electronic properties, making such compounds candidates for CNS disorders .

Functional and Application-Based Differences

  • Pyrrolopyridine derivatives () are explored for neurological targets due to their fused aromatic systems .
  • Enzyme Inhibition :

    • Pyrimidine-substituted analogs () may inhibit kinases or nucleotide-binding enzymes, leveraging their planar structures for ATP-binding site interactions .

Biological Activity

2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various alkaloids and has been investigated for its pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H12Cl2N2\text{C}_5\text{H}_{12}\text{Cl}_2\text{N}_2

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of various pyrrolidine compounds, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus subtilis0.0048

These results suggest that the compound can inhibit bacterial growth effectively, particularly against S. aureus and E. coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains, including Candida albicans. The observed MIC values for antifungal activity are as follows:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

This data indicates a promising potential for therapeutic applications in treating fungal infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Binding : It may interact with specific receptors on microbial cells, disrupting their metabolic processes.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, highlighting the importance of structural modifications in enhancing bioactivity.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa cells. The antiproliferative activity was measured using standard assays, revealing that certain derivatives retained significant cytotoxicity while maintaining selectivity towards cancerous cells over normal cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(pyrrolidin-3-yl)ethan-1-amine dihydrochloride with high purity?

To synthesize this compound, a common approach involves reductive amination of a ketone precursor (e.g., 3-pyrrolidinone) with an appropriate amine, followed by hydrochloric acid salt formation. Key steps include:

  • Intermediate purification : Use column chromatography with silica gel and a gradient of methanol/dichloromethane to isolate intermediates.
  • Salt formation : React the free base with HCl gas in anhydrous diethyl ether to precipitate the dihydrochloride salt.
  • Purity validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and 1H/13C NMR (D2O solvent to suppress amine proton exchange) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use gloves, protective eyewear, and a lab coat. Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .
  • Decontamination : Clean spills with ethanol followed by water to neutralize residual HCl .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrolidine ring and ethylamine chain .
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+: ~187.05 g/mol) .
  • Elemental analysis : Verify Cl– content (theoretical: ~23.8%) to confirm dihydrochloride stoichiometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Discrepancies may arise from differences in:

  • Purity : Use orthogonal methods (e.g., TLC, Karl Fischer titration) to rule out solvent or water content effects .
  • Assay conditions : Standardize buffer pH (critical for amine protonation states) and validate receptor-binding assays with positive controls (e.g., known agonists/antagonists) .
  • Metabolic stability : Conduct in vitro liver microsome studies to assess if rapid metabolism explains inconsistent in vivo results .

Q. What strategies are recommended for studying this compound’s interaction with neurological targets (e.g., GPCRs)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with GPCRs (e.g., serotonin or dopamine receptors). Focus on the protonated amine’s hydrogen bonding with conserved aspartate residues .
  • Radioligand displacement assays : Label the compound with tritium (3H) and measure binding affinity (Ki) against competing ligands in cortical membrane preparations .
  • Functional assays : Monitor intracellular cAMP or calcium flux in transfected HEK293 cells to determine agonist/antagonist activity .

Q. How can researchers optimize the compound’s pharmacokinetic profile for preclinical studies?

  • Lipophilicity adjustment : Introduce fluorine or methyl groups to the pyrrolidine ring to enhance blood-brain barrier penetration (logP target: 1–2) .
  • Salt selection : Compare dihydrochloride with other salts (e.g., sulfate, citrate) to improve solubility in physiological buffers .
  • In vivo PK studies : Administer via intravenous and oral routes in rodents, with LC-MS/MS quantification of plasma and brain concentrations over time .

Methodological Challenges and Solutions

Q. How can researchers address low yields during scale-up synthesis?

  • Optimize reaction stoichiometry : Use in situ FTIR to monitor intermediate formation and adjust reagent ratios dynamically .
  • Continuous flow chemistry : Implement microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-alkylation) .
  • Crystallization tuning : Add antisolvents (e.g., tert-butyl methyl ether) during salt formation to improve crystal size and filtration efficiency .

Q. What are best practices for ensuring reproducibility in biological assays?

  • Batch documentation : Record lot numbers of reagents (e.g., enzymes, cell lines) and environmental conditions (humidity, temperature) .
  • Blind testing : Include coded positive/negative controls to eliminate observer bias in activity scoring .
  • Data sharing : Publish raw NMR/MS spectra and assay protocols in open-access repositories for independent validation .

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